molecular formula C11H17BrClN B13673280 (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride

(S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B13673280
M. Wt: 278.61 g/mol
InChI Key: IFCGWCVSEYLTAU-MERQFXBCSA-N
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Description

(S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a bromophenyl group and a methylbutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-methylbutan-1-amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-bromobenzaldehyde and 3-methylbutan-1-amine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-β-(4-Bromophenyl)alaninol hydrochloride: Shares a similar bromophenyl group but differs in the amine structure.

    4-Bromophenylhydrazine hydrochloride: Contains a bromophenyl group but has a hydrazine moiety instead of an amine.

Uniqueness

(S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both a bromophenyl group and a methylbutanamine structure

Properties

Molecular Formula

C11H17BrClN

Molecular Weight

278.61 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1

InChI Key

IFCGWCVSEYLTAU-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=C(C=C1)Br)N.Cl

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Br)N.Cl

Origin of Product

United States

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